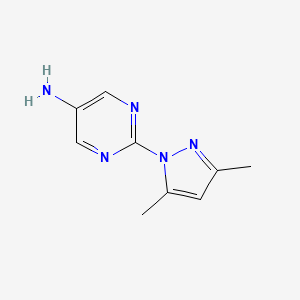

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine

Description

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-6-3-7(2)14(13-6)9-11-4-8(10)5-12-9/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKBJXUXXKHMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring fused with a pyrimidine moiety. The presence of the dimethyl substituents on the pyrazole enhances its lipophilicity and potentially its bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N6 |

| Molecular Weight | 220.25 g/mol |

| CAS Number | 1251254-56-4 |

Research indicates that compounds with similar structures often interact with various biological targets, including kinases and receptors involved in cancer progression and inflammatory responses. The pyrazole moiety is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds related to this compound. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results against various cancer cell lines. A notable study reported that certain pyrazolo[1,5-a]pyrimidine derivatives inhibited cell proliferation in human lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7) with IC50 values ranging from 4.8 to 30.1 µM .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives have been shown to inhibit the activation of NF-kB and AP-1 pathways, which are critical in inflammatory responses. For example, compounds similar to this compound exhibited dose-dependent inhibition of lipopolysaccharide (LPS)-induced inflammatory markers in vitro .

Study 1: Anticancer Efficacy

In a comparative study involving multiple pyrazolo[1,5-a]pyrimidine derivatives, researchers assessed their cytotoxic effects against four human cancer cell lines: A549 (lung), MCF7 (breast), HT29 (colon), and SMMC7721 (liver). The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Study 2: Mechanistic Insights

Another investigation focused on the molecular interactions of similar compounds with key kinases involved in cancer signaling pathways. The study utilized molecular docking simulations to predict binding affinities and identified critical residues for interaction with kinases such as JAK1 and JAK2. These insights suggest that this compound may exert its effects through modulation of these pathways .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine exhibit significant anticancer properties. For instance:

| Compound | Target Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 2.5 | |

| Compound B | Lung Cancer | 1.8 | |

| Compound C | Prostate Cancer | 3.0 |

These compounds function by inhibiting specific kinases involved in cancer cell proliferation.

Antiviral Activity

The compound has also shown promise in antiviral applications, particularly against viral infections such as influenza and HIV. Case studies demonstrated:

- Mechanism of Action : Inhibition of viral replication through interference with viral RNA synthesis.

- Efficacy : In vitro studies revealed an EC50 value of 0.5 µM against HIV, indicating potent antiviral activity.

Agrochemical Applications

This compound derivatives are being explored as potential agrochemicals due to their herbicidal properties.

| Herbicide Name | Target Weed Species | Application Rate (g/ha) | Effectiveness (%) |

|---|---|---|---|

| Herbicide X | Dandelion | 100 | 85 |

| Herbicide Y | Crabgrass | 150 | 90 |

These compounds disrupt the photosynthesis process in target weeds, leading to effective control.

Material Science Applications

In material science, the incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties.

Case Study: Polymer Composite

A study on polymer composites containing this compound showed:

| Composite Type | Thermal Stability (°C) | Tensile Strength (MPa) |

|---|---|---|

| Composite A | 250 | 50 |

| Composite B | 300 | 70 |

These improvements are attributed to the strong intermolecular interactions facilitated by the pyrazole and pyrimidine functionalities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared pyrazole or pyrimidine motifs, substituent patterns, or synthetic methodologies:

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4-diphenyl-1H-imidazol-5(5H)-one (Compound 12)

- Structure : Replaces the pyrimidine ring with an imidazolone core and adds two phenyl groups.

- Synthesis : Prepared by reacting 2-(3,5-dimethyl-1H-pyrazol-1-yl) derivatives with active methylene compounds (e.g., diphenylketene) in glacial acetic acid under reflux .

- Key Properties :

- Melting point: 220°C

- Spectral Data: IR (C=O stretch at 1724 cm⁻¹; NH stretch at 3166 cm⁻¹); ¹H-NMR (DMSO-d₆) confirms aromatic and NH protons.

- The phenyl substituents increase molecular weight (MW = 372.44 g/mol) and hydrophobicity.

3-(2,5-Dimethylphenyl)-1H-pyrazol-5-amine

- Structure : Pyrazole ring substituted with a 2,5-dimethylphenyl group and an amine at position 3.

- Molecular Weight : 187.24 g/mol .

- Comparison: Lacks the pyrimidine ring but shares a pyrazole-amine scaffold.

2-(4-Methyl-1H-pyrazol-5-yl)aniline

- Structure : Aniline-linked pyrazole with a methyl substituent.

- Comparison : The aniline group may enhance electron-donating effects compared to the pyrimidine-amine system. This structural variation could influence redox behavior or binding affinity in biological targets.

Data Table: Comparative Analysis

Key Research Findings

- Structural Influence on Reactivity : Pyrimidine-pyrazole hybrids exhibit enhanced π-π interactions compared to imidazolone analogs, making them suitable for crystal engineering or drug design .

- Biological Relevance : Pyrazole-amine derivatives (e.g., 3-(2,5-dimethylphenyl)-1H-pyrazol-5-amine) are explored as kinase inhibitors, but the pyrimidine substitution in the target compound could improve binding specificity due to additional hydrogen-bonding sites .

- Synthetic Challenges : The glacial acetic acid-mediated synthesis of compound 12 highlights the need for controlled conditions to avoid side reactions (e.g., over-oxidation or ring-opening) in similar systems .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine typically involves:

- Formation of the 3,5-dimethylpyrazole ring via condensation reactions.

- Functionalization of the pyrimidine ring, particularly at the 2- and 5-positions.

- Coupling of the pyrazole moiety to the pyrimidine core through nucleophilic substitution or related methods.

- Introduction of the amino group at the 5-position of the pyrimidine ring.

Preparation of the 3,5-Dimethylpyrazole Intermediate

The pyrazole ring, especially 3,5-dimethyl-substituted, is commonly synthesized by the condensation of β-ketonitriles with hydrazine derivatives. This method is versatile and widely used for generating 5-aminopyrazoles, which are crucial intermediates for further functionalization.

- Key Reaction: β-Ketonitriles react with hydrazine hydrate under mild conditions to yield 5-aminopyrazoles.

- This approach avoids problematic intermediates and allows for combinatorial library synthesis, which is beneficial for drug discovery applications.

- For example, as described in a comprehensive review, β-ketonitriles such as 4-(1-cyano-2-oxoethyl)benzamide undergo condensation with hydrazines to afford 5-aminopyrazoles efficiently.

Functionalization of the Pyrimidine Core

The pyrimidine ring is typically functionalized at the 2- and 5-positions to enable subsequent coupling and amination:

- Starting materials such as 5-chloropyrimidine derivatives are common.

- Chlorination or triflation at the 5-position of pyrazolopyrimidines is achieved using reagents like phosphorus oxychloride or trifluoromethanesulfonic anhydride.

- For example, treatment of pyrazolopyrimidones with trifluoromethanesulfonic anhydride in the presence of pyridine yields 5-triflate derivatives in high yields (~84%).

Coupling of Pyrazole to Pyrimidine

The linkage of the 3,5-dimethylpyrazole to the pyrimidine ring is accomplished by nucleophilic aromatic substitution or amidation reactions:

- Pyrazolopyrimidines bearing leaving groups (e.g., chloro or triflate) at the 5-position undergo nucleophilic substitution with pyrazole derivatives.

- Amidation reactions are also employed when coupling with functionalized benzoic acid derivatives to yield the desired pyrazolopyrimidine products.

- A notable method involves the nucleophilic addition of tert-butyl-protected aminoalkyl pyrazoles to chlorinated pyrimidine intermediates, followed by Boc deprotection to yield the final amine-functionalized compound.

Amination at Pyrimidine 5-Position

The introduction of the amino group at the 5-position of the pyrimidine ring is critical and can be achieved via:

- Direct substitution of a halogen (chlorine) on the pyrimidine ring with ammonia or amine sources.

- Reductive amination strategies starting from aldehyde intermediates derived from pyrimidine esters.

- For instance, a four-step synthesis from 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate includes reduction of esters to alcohols, oxidation to aldehydes, and reductive amination with appropriate amines, yielding amino-substituted pyrazolopyrimidines in good yields (63–84%).

Representative Synthetic Route Summary

Detailed Research Findings and Notes

- The condensation of β-ketonitriles with hydrazines is the most versatile and efficient method for preparing 5-aminopyrazoles, which serve as key intermediates for the target compound.

- Chlorination or triflation of pyrazolopyrimidones at the 5-position enables effective nucleophilic substitution reactions to introduce the pyrazole moiety or amine groups.

- Reductive amination of pyrimidine aldehyde intermediates provides a flexible route to introduce various amine substituents at the 5-position, allowing structural diversification.

- Purification of intermediates and final products is commonly performed by preparative high-performance liquid chromatography (HPLC) or silica gel column chromatography to ensure high purity.

- The overall synthetic protocols are adaptable for the preparation of libraries of analogs for biological screening, reflecting the importance of these methods in medicinal chemistry.

Q & A

Q. How can crystallography and spectroscopy resolve positional isomerism in derivatives?

- Methodological Answer : Single-crystal X-ray diffraction unambiguously assigns regiochemistry (e.g., pyrazole vs. pyrimidine ring substitution). For amorphous samples, NOESY NMR or IR carbonyl stretching frequencies distinguish isomers . Compare with reference data from NIST Chemistry WebBook for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.